Malachite green cation
Overview
Description
Malachite Green is an organic compound that is widely used as a dyestuff and controversially as an antimicrobial agent in aquaculture. Despite its name, Malachite Green is not derived from the mineral malachite; the name is attributed to its intense green color. It is classified as a triarylmethane dye and is used in various industries, including textiles, leather, and paper .
Preparation Methods
Malachite Green is synthesized through the condensation of benzaldehyde and dimethylaniline, resulting in the formation of leuco malachite green. This colorless leuco compound is then oxidized to produce the cationic form of Malachite Green . The synthetic route can be summarized as follows:
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Condensation Reaction
Reactants: Benzaldehyde and dimethylaniline
Conditions: Presence of sulfuric acid
Product: Leuco malachite green
:Reaction: C6H5CHO+2C6H5N(CH3)2→C6H5CH(C6H4N(CH3)2)2+H2O
-
Oxidation Reaction
Reactants: Leuco malachite green, hydrochloric acid, and oxygen
Conditions: Presence of an oxidizing agent such as manganese dioxide
Product: Malachite Green
:Reaction: C6H5CH(C6H4N(CH3)2)2+HCl+21O2→[C6H5C(C6H4N(CH3)2)2]Cl+H2O
Chemical Reactions Analysis
Malachite Green undergoes various chemical reactions, including:
Oxidation: The leuco form of Malachite Green is oxidized to produce the cationic form.
Reduction: Malachite Green can be reduced to its leuco form, which is colorless.
Hydrolysis: Hydrolysis of Malachite Green results in the formation of an alcohol.- :
Reaction: [C6H5C(C6H4N(CH3)2)2]Cl+H2O→C6H5C(OH)(C6H4N(CH3)2)2+HCl
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and manganese dioxide .
Scientific Research Applications
Malachite Green has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopic analysis.
Medicine: Used as an antifungal and antibacterial agent, although its use is controversial due to potential toxicity.
Industry: Utilized as a dye for textiles, leather, and paper .
Mechanism of Action
Malachite Green exerts its effects through several mechanisms:
Comparison with Similar Compounds
Malachite Green is compared with other triarylmethane dyes such as Crystal Violet and Brilliant Green. These compounds share similar structures and applications but differ in their specific uses and toxicity profiles .
Crystal Violet: Used as a dye and antimicrobial agent, but has a different color and slightly different chemical properties.
Brilliant Green: Another triarylmethane dye with similar applications but distinct in its specific uses and effects.
Malachite Green stands out due to its intense green color and its controversial use in aquaculture .
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZZZRQASAIRJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2 | |
Record name | C.I. BASIC GREEN 4 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10309-95-2 (Parent) | |
Record name | Malachite green | |
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DSSTOX Substance ID |
DTXSID1025512 | |
Record name | Malachite green | |
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Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |
Record name | C.I. BASIC GREEN 4 | |
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URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malachite Green | |
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Solubility |
Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |
Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.4X10-13 mm Hg at 25 °C /Estimated/ | |
Record name | MALACHITE GREEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
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Mechanism of Action |
... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay. | |
Record name | MALACHITE GREEN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
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Color/Form |
Green crystals with metallic luster | |
CAS No. |
569-64-2 | |
Record name | C.I. BASIC GREEN 4 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16112 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Malachite green | |
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Record name | Malachite green | |
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Record name | MALACHITE GREEN | |
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Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
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Record name | Malachite green | |
Source | EPA DSSTox | |
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Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |
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Record name | MALACHITE GREEN | |
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Record name | MALACHITE GREEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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